Physicochemical properties of 1-(4-Bromobutoxy)-2-fluorobenzene
Physicochemical properties of 1-(4-Bromobutoxy)-2-fluorobenzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromobutoxy)-2-fluorobenzene
Introduction
1-(4-Bromobutoxy)-2-fluorobenzene (CAS No. 106558-68-3) is a halogenated aromatic ether. Its molecular architecture, featuring a fluorinated benzene ring linked to a brominated butyl chain via an ether bond, makes it a valuable intermediate in synthetic organic chemistry. The presence of three distinct functional regions—the aromatic ring, the ether linkage, and two different halogen atoms—provides multiple reaction sites for constructing more complex molecules. This guide offers a detailed examination of its physicochemical properties, the methodologies for their determination, and essential safety protocols, providing a foundational resource for its application in research and development, particularly in the synthesis of pharmaceutical compounds and novel materials.
Molecular Structure and Physicochemical Profile
The structural characteristics of 1-(4-Bromobutoxy)-2-fluorobenzene dictate its physical and chemical behavior. The polar ether group and the electronegative fluorine and bromine atoms introduce polarity, while the benzene ring and butyl chain contribute to its lipophilicity.
Core Properties Summary
| Property | Value | Source / Method |
| CAS Number | 106558-68-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrFO | [2] |
| Molecular Weight | 247.10 g/mol | [2] |
| Appearance | Clear, slightly yellow liquid (Predicted) | Inferred from similar compounds[3] |
| Boiling Point | Not experimentally determined in cited sources. | See Protocol 2 |
| Melting Point | Not applicable (Liquid at STP). | See Protocol 1 |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone). | Inferred from chemical structure; See Protocol 3 |
Molecular Structure Visualization
The diagram below illustrates the two-dimensional chemical structure of the molecule.
Caption: 2D structure of 1-(4-Bromobutoxy)-2-fluorobenzene.
Spectroscopic Signature (Predicted)
While specific spectral data is not available in the searched literature, the expected NMR and IR signatures can be predicted based on the molecule's structure.
-
¹H NMR: Signals in the aromatic region (approx. 6.8-7.2 ppm) would show complex splitting patterns due to coupling between protons and the adjacent fluorine atom. The protons on the butoxy chain would appear as distinct multiplets in the aliphatic region: O-CH₂ (~4.0 ppm), Br-CH₂ (~3.5 ppm), and the two central -CH₂- groups (~1.8-2.2 ppm).
-
¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range, with the carbon bonded to fluorine showing a large coupling constant (J C-F). Aliphatic carbons would be found upfield, with the carbon attached to the electronegative oxygen appearing most downfield in that group.
-
¹⁹F NMR: A single resonance would be expected, with its chemical shift influenced by the electronic environment of the aromatic ring.
-
Infrared (IR) Spectroscopy: Key absorbances would include C-O-C stretching for the ether linkage (~1250 cm⁻¹), C-F stretching (~1200 cm⁻¹), C-Br stretching (~600-700 cm⁻¹), and aromatic C=C stretching (~1500-1600 cm⁻¹).
Experimental Determination of Physicochemical Properties
The following sections detail standardized protocols for empirically measuring the core properties of a compound like 1-(4-Bromobutoxy)-2-fluorobenzene.
Protocol 1: Melting Point Determination
The melting point is a critical indicator of a solid compound's purity.[4] For pure crystalline solids, the melting point is sharp and characteristic, whereas impurities typically cause a depression and broadening of the melting range.[4]
Methodology: Capillary Method [5]
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered.
-
Loading: Press the open end of a capillary tube into the sample powder. Tap the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or DigiMelt).[6]
-
Heating:
-
For an unknown sample, perform a rapid heating run (10-20 °C/min) to determine an approximate melting range.[4][6]
-
Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[6]
-
-
Observation & Recording:
-
Record the temperature at which the first droplet of liquid appears.
-
Record the temperature at which the entire sample has melted into a clear liquid. The recorded melting point should be this range.
-
Caption: Workflow for Melting Point Determination.
Protocol 2: Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] It is a key physical constant for volatile liquids.
Methodology: Thiele Tube Method
-
Sample Preparation: Add approximately 0.5 mL of the liquid into a small test tube.
-
Capillary Insertion: Place a melting point capillary tube, sealed end up, into the test tube containing the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing high-boiling mineral oil.
-
Heating: Gently heat the side arm of the Thiele tube with a microburner. This design ensures uniform heating of the oil via convection.[8]
-
Observation & Recording:
-
As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary as trapped air and then sample vapor escape.[9]
-
Remove the heat source. The bubbling will slow and stop.
-
The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9] This occurs when the external pressure equals the vapor pressure inside the capillary.
-
Protocol 3: Solubility Characterization
The principle of "like dissolves like" is the cornerstone of solubility prediction.[10] Polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: Prepare test tubes with a range of solvents:
-
Polar Protic: Water, Ethanol
-
Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO)
-
Non-polar: Hexane, Toluene
-
-
Procedure:
-
To a small test tube, add ~1 mL of the solvent.
-
Add 2-3 drops of liquid 1-(4-Bromobutoxy)-2-fluorobenzene (or ~25 mg if it were a solid).[11]
-
Vigorously shake or vortex the tube for 30-60 seconds.[10][11]
-
Observe the mixture. If a single, clear phase results, the compound is soluble. If two distinct layers remain or the solution is cloudy, it is insoluble or partially soluble.
-
-
Acid/Base Test (for functional group analysis):
-
Test solubility in 5% aqueous HCl and 5% aqueous NaOH.[12] Solubility in acid suggests a basic functional group (e.g., an amine), while solubility in base indicates an acidic group (e.g., a phenol or carboxylic acid). For 1-(4-Bromobutoxy)-2-fluorobenzene, no reaction is expected as it lacks strongly acidic or basic sites.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(4-Bromobutoxy)-2-fluorobenzene was not found, data from structurally similar compounds suggests it should be handled with care. Analogous brominated and fluorinated ethers are often classified as irritants.[13]
-
Hazard Statements (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible substances and ignition sources.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]
-
Conclusion
1-(4-Bromobutoxy)-2-fluorobenzene is a synthetically useful intermediate whose utility is grounded in its distinct physicochemical properties. Understanding its molecular structure, solubility, and thermal characteristics is paramount for its effective use in chemical synthesis. The standardized protocols outlined in this guide provide a robust framework for the empirical determination of these properties, ensuring both scientific rigor and laboratory safety. Researchers employing this compound are encouraged to adhere to the described safety precautions to mitigate potential hazards.
References
- Melting point determin
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- 1-(4-Bromobutoxy)
- Melting point determin
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq.
- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
- Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts.
- Boiling Points - Procedure. (2020, March 26). JoVE.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
- Determination of a Boiling Point. (n.d.). Vernier.
- Boiling Points - Concept. (2020, March 26). JoVE.
- BOILING POINT DETERMIN
- How can you determine the solubility of organic compounds?. (2017, June 24). Quora.
- Solubility of Organic Compounds. (2023, August 31). McMaster University.
- 1-Bromo-2-butoxy-4-fluorobenzene Safety D
- SAFETY DATA SHEET: 4-Bromo-1-(bromomethyl)-2-fluorobenzene. (n.d.). Fisher Scientific.
- 1-BROMO-4-FLUOROBENZENE Safety D
- Safety Data Sheet: 1,3-Dibromo-5-fluorobenzene-d3. (n.d.). LGC Standards.
- Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). The Royal Society of Chemistry.
- Fluorobenzene. (n.d.). Organic Syntheses.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- 2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene. (n.d.). BLDpharm.
- 1-(4-BROMOBUTOXY)-2-BROMOBENZENE 105212-11-1 wiki. (n.d.). Guidechem.
- The synthetic method of 1-bromo-2,4,5-trifluorobenzene. (n.d.).
- 4-Bromofluorobenzene synthesis. (n.d.). ChemicalBook.
- 1-(4-Bromobutoxy)-4-fluorobenzene. (n.d.). BLDpharm.
- Process for the preparation of p-bromofluorobenzene. (n.d.).
- 1-Bromo-4-fluorobenzene. (n.d.). PubChem.
- Process for the preparation of p-bromofluorobenzene. (n.d.).
- (4-Bromobutoxy)benzene. (n.d.). PubChem.
- Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry.
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015, August 12). YouTube.
Sources
- 1. 1342012-17-2|2-(4-Bromobutoxy)-1-fluoro-4-methylbenzene|BLD Pharm [bldpharm.com]
- 2. 2033-80-9|1-(4-Bromobutoxy)-4-fluorobenzene|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. aksci.com [aksci.com]
- 14. lgcstandards.com [lgcstandards.com]
- 15. echemi.com [echemi.com]
